molecular formula C11H15NO3S B8780043 Methyl 3-pentanoylaminothiophene-2-carboxylate

Methyl 3-pentanoylaminothiophene-2-carboxylate

Cat. No.: B8780043
M. Wt: 241.31 g/mol
InChI Key: GGFMHPGPKFPQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-pentanoylaminothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-pentanoylaminothiophene-2-carboxylate typically involves the acylation of thiophene derivatives. One common method is the reaction of methyl 3-aminothiophene-2-carboxylate with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-pentanoylaminothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-pentanoylaminothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 3-pentanoylaminothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the pentanoylamino group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: A precursor in the synthesis of Methyl 3-pentanoylaminothiophene-2-carboxylate.

    Methyl thiophene-2-carboxylate: Another thiophene derivative with different functional groups.

    3-Methyl-2-thiophenecarboxylic acid: A related compound with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of the pentanoylamino group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

methyl 3-(pentanoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C11H15NO3S/c1-3-4-5-9(13)12-8-6-7-16-10(8)11(14)15-2/h6-7H,3-5H2,1-2H3,(H,12,13)

InChI Key

GGFMHPGPKFPQDO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.8 ml of n-pentanoic acid chloride was added to 50 ml of an anhydrous pyridine solution containing 5.0 g of methyl 3-aminothiophene-2-carboxylate at 0° C. The mixture was stirred at 0° C. for 1 hour and further stirred at room temperature for 2 hours. The reaction mixture was concentrated, diluted with ethyl acetate and washed with 1N chloric acid, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution in this order. Ethyl acetate was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (elution with n-hexane:ethyl acetate=5:1) to provide 7.0 g of methyl 3-pentanoylaminothiophene-2-carboxylate as a colorless oily compound.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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